molecular formula C₂₄H₃₁KO₄ B1140452 Drospirenone Acid Potassium Salt CAS No. 90704-90-8

Drospirenone Acid Potassium Salt

Cat. No.: B1140452
CAS No.: 90704-90-8
M. Wt: 422.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Drospirenone Acid Potassium Salt is a synthetic compound derived from drospirenone, a progestin used in oral contraceptives and hormone replacement therapy. This compound is known for its unique pharmacological properties, including antimineralocorticoid and antiandrogenic activities .

Mechanism of Action

Target of Action

Drospirenone is a synthetic progestin that primarily targets the progesterone receptor (PR) and mineralocorticoid receptor (MR) . It also interacts with the androgen receptor (AR) , albeit with lower affinity . These receptors play crucial roles in various physiological processes, including reproductive health, fluid balance, and androgenic effects .

Mode of Action

Drospirenone acts as an agonist of the PR and an antagonist of the MR and AR . As a progestogen, it binds to the PR, mimicking the action of natural progesterone . Its antimineralocorticoid activity opposes the action of aldosterone, a hormone that promotes salt and water retention . Its antiandrogenic activity helps to counteract the effects of androgens .

Biochemical Pathways

Drospirenone affects several biochemical pathways. For instance, it has been found to alter the plasminogen activator system in endometrial endothelial cells . This system is involved in hemostasis and matrix turnover, crucial for lysing blood clots .

Pharmacokinetics

Drospirenone exhibits a bioavailability of 66–85% . It is primarily metabolized in the liver, mostly via CYP450-independent pathways (reduction, sulfation, and cleavage of the lactone ring), with some contribution from CYP3A4 . The two major inactive metabolites identified are the acid form of drospirenone (known as M11) and the 4,5-dihydro-drospirenone-3-sulfate (M14) . It is excreted in both urine and feces .

Result of Action

The action of drospirenone results in various molecular and cellular effects. Its contraceptive effects are primarily due to the suppression of ovulation . Additionally, its antimineralocorticoid activity opposes estrogen-induced salt and water retention, which can maintain or slightly reduce body weight . Its antiandrogenic activity can help control acne and premenstrual dysphoric disorder (PMDD) .

Action Environment

The action of drospirenone can be influenced by various environmental factors. For instance, it may interact with potassium-sparing medications such as ACE inhibitors, angiotensin II receptor antagonists, potassium-sparing diuretics, potassium supplements, heparin, antimineralocorticoids, and nonsteroidal anti-inflammatory drugs to further increase potassium levels . Therefore, the efficacy and stability of drospirenone can be affected by the presence of these medications in the body .

Biochemical Analysis

Biochemical Properties

Drospirenone Acid Potassium Salt, as a derivative of Drospirenone, may share similar biochemical properties. Drospirenone is known to interact with various enzymes, proteins, and other biomolecules. It is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It also has additional antimineralocorticoid and antiandrogenic activity .

Cellular Effects

This compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Drospirenone, for instance, provides contraception primarily by suppressing ovulation . It also has the potential to control acne and premenstrual dysphoric disorder (PMDD) when used with estrogens .

Molecular Mechanism

The molecular mechanism of action of this compound likely involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an analog of spironolactone, it may affect the levels of serum sodium and potassium .

Metabolic Pathways

This compound may be involved in various metabolic pathways. Drospirenone is metabolized in the liver, mostly via CYP450-independent processes (reduction, sulfation, and cleavage of the lactone ring), with some contribution from CYP3A4 .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Drospirenone Acid Potassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of drospirenone, as well as substituted derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Drospirenone Acid Potassium Salt is unique due to its combined progestogenic, antimineralocorticoid, and antiandrogenic activities. This combination makes it particularly effective in treating conditions like hypertension, acne, and hormone-related disorders .

Biological Activity

Drospirenone, a synthetic progestin, is widely used in oral contraceptives and has garnered attention for its unique biological activities, particularly its antimineralocorticoid and antiandrogenic properties. This article explores the biological activity of Drospirenone Acid Potassium Salt, focusing on its mechanisms of action, clinical implications, and relevant research findings.

Drospirenone functions primarily through the following mechanisms:

  • Antimineralocorticoid Activity : Drospirenone exhibits potent antimineralocorticoid effects, which are approximately eight times greater than those of spironolactone. This property allows it to antagonize aldosterone receptors, leading to increased sodium and water excretion while reducing potassium excretion . This mechanism is particularly beneficial in managing conditions associated with fluid retention.
  • Antiandrogenic Activity : Drospirenone inhibits the binding of dihydrotestosterone (DHT) to androgen receptors, effectively counteracting the effects of androgens. This activity is useful in treating conditions like acne and hirsutism, especially in women with polycystic ovary syndrome (PCOS) where hyperandrogenism is prevalent .
  • Progesterone Receptor Agonism : As a progestin, drospirenone binds to progesterone receptors, contributing to its contraceptive efficacy by inhibiting ovulation and altering the endometrial lining .

Pharmacokinetics

The pharmacokinetic profile of drospirenone includes:

  • Bioavailability : 66–85% when administered orally.
  • Protein Binding : Approximately 95–97%, primarily to serum albumin.
  • Metabolism : Predominantly hepatic, involving CYP450-independent pathways and some contribution from CYP3A4. Major metabolites include drospirenone acid and 4,5-dihydrodrospirenone 3-sulfate .
  • Half-life : 25–33 hours, allowing for once-daily dosing in contraceptive formulations .

Case Study: Hirsutism in PCOS

A study involving 15 women with hirsutism due to PCOS evaluated the effects of a combination of ethinyl estradiol and drospirenone over 12 cycles. The results indicated:

  • Improvement in Hirsutism Scores : Significant reduction was observed from the sixth cycle onward.
  • Hormonal Profile Changes : Decreased levels of luteinizing hormone (LH), testosterone, and an increase in sex hormone-binding globulin (SHBG) were noted after treatment .

Hyperkalemia Risk Assessment

Concerns regarding hyperkalemia associated with drospirenone have been investigated in large cohort studies. A retrospective analysis assessed over 1.1 million women using oral contraceptives containing drospirenone compared to those using levonorgestrel. Key findings included:

  • Adjusted Hazard Ratio for Hyperkalemia : 1.10 (95% CI 0.95–1.26), indicating no significant increase in hyperkalemia risk associated with drospirenone use alone.
  • Concomitant Use with Spironolactone : The odds of using spironolactone alongside drospirenone were significantly higher (OR 2.66), highlighting the need for careful potassium monitoring in these patients .

Summary of Biological Activities

Activity TypeDescription
AntimineralocorticoidIncreases sodium/water excretion; reduces potassium excretion
AntiandrogenicInhibits DHT binding; treats acne and hirsutism
Progesterone AgonistInhibits ovulation; alters endometrial lining for contraceptive effect

Properties

InChI

InChI=1S/C24H32O4.K/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23,28)8-5-19(26)27;/h9,13-16,18,20-21,28H,3-8,10-11H2,1-2H3,(H,26,27);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHWUTVLXZIZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5(CCC(=O)O)O)C.[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675876
Record name PUBCHEM_46781436
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90704-90-8
Record name PUBCHEM_46781436
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.